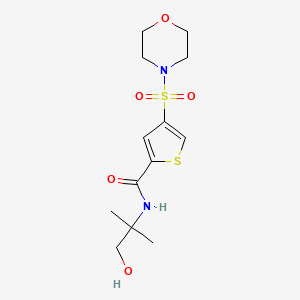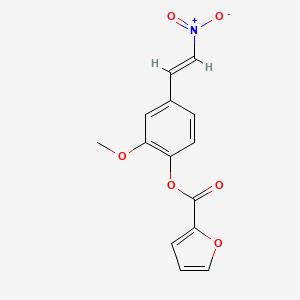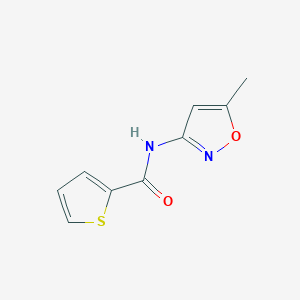![molecular formula C12H15Cl2N3O2 B5502903 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide](/img/structure/B5502903.png)
2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide often involves multiple steps, starting from basic nicotinic or pyridine derivatives. For instance, the synthesis of related compounds has been achieved through condensation reactions, where chloroquinoline derivatives are reacted with substituted phenol dihydrochlorides under specific conditions to yield potent compounds with significant biological activity (Kesten, Johnson, & Werbel, 1987). Another example involves the reaction of isophthaloyl dichloride with 2-aminopyridine derivatives, leading to the formation of macrocyclic structures, showcasing the versatility of pyridine derivatives in synthesizing complex molecules (Mocilac & Gallagher, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound often exhibits significant features such as non-planarity and the presence of dihedral angles between phenyl rings, as seen in related compounds. For example, the structure of 2,6-dichloro-4′-N,N-diethylaminoazobenzene was determined using X-ray diffraction, revealing a non-planar molecule with a dihedral angle of 87.8° between phenyl rings, which could be indicative of the structural features of similar nicotinamide derivatives (Bart, Calcaterra, & Woode, 1984).
Chemical Reactions and Properties
Nicotinamide derivatives, including compounds similar to this compound, can undergo various chemical reactions. These compounds can participate in oxidative arylmethylation cascades, forming new C-C bonds and demonstrating the compound's reactivity and potential for forming complex molecules with all-carbon quaternary centers (Tan, Song, Hu, & Li, 2016).
Physical Properties Analysis
The physical properties of nicotinamide derivatives, such as solubility, melting point, and crystalline structure, can significantly affect their applications. For instance, the crystalline structure and hydrogen-bonding patterns of related compounds have been thoroughly studied, which can provide insights into the physical properties of this compound (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
科学的研究の応用
Synthesis and Chemical Reactions
"2,6-dichloro-N-[(diethylamino)carbonyl]-4-methylnicotinamide" has been utilized in the synthesis of complex molecules and studying chemical reactions. For example, Sarkar, Ghosh, and Chow (2000) isolated and characterized Methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, an intermediate in the Hamaguchi−Ibata reaction, which undergoes Diels−Alder cycloaddition with various dienophiles to produce polysubstituted isoquinoline derivatives. This process highlights the compound's role in facilitating regioselective cycloadditions, leading to the formation of complex molecular structures with high precision (Sarkar, Ghosh, & Chow, 2000).
Spectroscopic and Photophysical Studies
Research by Li et al. (2007) on the photophysical properties of cyanuric chloride derivatives, closely related to "this compound", investigated their one- and two-photon photophysical properties. Such studies are crucial for understanding the electronic and optical behavior of these compounds, which could have implications for materials science and photodynamic therapy applications (Li et al., 2007).
Anticancer Activity
Uddin et al. (2019) synthesized and characterized Schiff bases, including derivatives closely related to "this compound", and evaluated their anticancer activity. The study highlights the potential of such compounds in the development of new therapeutic agents, demonstrating their cytotoxic effects against cancer cell lines while investigating their mechanism of action at the molecular level (Uddin et al., 2019).
特性
IUPAC Name |
2,6-dichloro-N-(diethylcarbamoyl)-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-4-17(5-2)12(19)16-11(18)9-7(3)6-8(13)15-10(9)14/h6H,4-5H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJLGFJAOCGYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC(=O)C1=C(N=C(C=C1C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)
![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)
![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)
![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)


![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)
![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)
![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)